

characteristic IR peaks for 3-bromotetrahydropyran-4-one

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Compound of Interest

Compound Name: 3-Bromodihydro-2H-pyran-4(3H)-one

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An Objective Comparison of the Infrared Spectral Characteristics of 3-Bromotetrahydropyran-4-one

For researchers and professionals in drug development and chemical synthesis, understanding the structural nuances of molecules like 3-bromotetrahydropyran-4-one is critical. Infrared (IR) spectroscopy provides a rapid and effective method for identifying the key functional groups within a molecule, thereby confirming its identity and purity. This guide offers a comparative analysis of the characteristic IR absorption peaks for 3-bromotetrahydropyran-4-one, supported by data from analogous compounds to provide a clear structural context.

Data Presentation: Comparative IR Peak Analysis

The structure of 3-bromotetrahydropyran-4-one contains three key functional groups that give rise to characteristic peaks in an IR spectrum: a cyclic ketone, a cyclic ether, and an α -bromo substituent. The table below compares the expected absorption frequencies for 3-bromotetrahydropyran-4-one with those of related compounds to highlight the influence of each structural component.

Functional Group	Expected Wavenumber (cm ⁻¹) for 3-Bromotetrahydropyran-4-one	Comparison Compound: Cyclohexanone	Comparison Compound: Tetrahydropyran	Comparison Compound: 2-Bromocyclohexanone
C=O Stretch (Ketone)	~1725 - 1745	~1715[1][2][3]	N/A	~1725 - 1745
C-O-C Stretch (Ether)	~1100	N/A	~1075	N/A
C-H Stretch (Alkyl)	~2850 - 3000	~2850 - 2960[2]	~2850 - 2950	~2850 - 2960
C-Br Stretch	~500 - 600	N/A	N/A	~500 - 600

Analysis of Key Peaks:

- **Carbonyl (C=O) Stretch:** In saturated cyclic ketones like cyclohexanone, the C=O stretch typically appears around 1715 cm⁻¹[1][2][3]. However, for α -haloketones, the electron-withdrawing effect of the halogen atom tends to shift this peak to a higher frequency. Therefore, the C=O stretch for 3-bromotetrahydropyran-4-one is anticipated to be in the range of 1725-1745 cm⁻¹, similar to other α -brominated cyclic ketones.
- **Ether (C-O-C) Stretch:** The tetrahydropyran ring contains an ether linkage. This C-O-C stretching vibration is expected to produce a strong absorption band around 1100 cm⁻¹. This is a characteristic peak for cyclic ethers like tetrahydropyran itself.
- **Alkyl (C-H) Stretch:** Like most organic molecules containing alkyl chains, a series of peaks is expected in the 2850-3000 cm⁻¹ region due to the C-H stretching vibrations of the methylene groups in the ring.
- **Carbon-Bromine (C-Br) Stretch:** The stretching vibration of the C-Br bond typically appears in the fingerprint region of the IR spectrum, generally between 500 and 600 cm⁻¹. While this peak can confirm the presence of a bromoalkane functional group, its position can be influenced by the overall structure of the molecule.

Experimental Protocols

Methodology for Acquiring Fourier-Transform Infrared (FTIR) Spectra

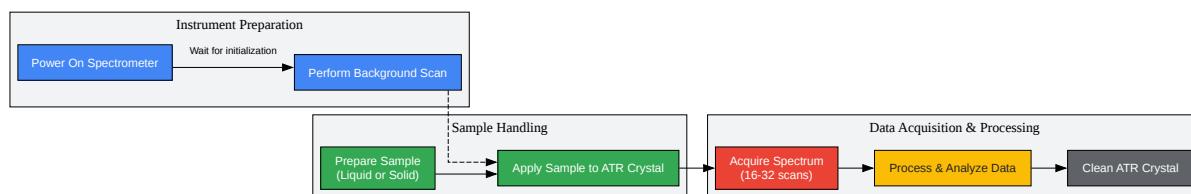
The following is a standard protocol for obtaining an IR spectrum of a liquid or solid sample using an Attenuated Total Reflectance (ATR) FTIR spectrometer.

- Instrument Preparation:
 - Ensure the FTIR spectrometer is powered on and has completed its startup diagnostic checks.
 - Perform a background scan to acquire the spectrum of the ambient environment (air, CO₂, water vapor). This background spectrum is automatically subtracted from the sample spectrum by the instrument's software.
- Sample Preparation:
 - For Liquids: Place a single drop of the neat liquid sample (e.g., 3-bromotetrahydropyran-4-one) directly onto the center of the ATR crystal.
 - For Solids: Place a small amount of the solid powder onto the ATR crystal. Use the pressure clamp to ensure firm and even contact between the sample and the crystal.
- Spectrum Acquisition:
 - Initiate the sample scan using the instrument's software.
 - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
 - The spectrum is usually collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
- Data Processing and Cleaning:
 - After the scan is complete, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

- Process the acquired spectrum using the software to label the significant peaks. An atmospheric correction may be applied to remove any residual water vapor or CO₂ peaks.

Mandatory Visualization

The following diagram illustrates the generalized workflow for obtaining an IR spectrum of a chemical sample.



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Caption: Workflow for obtaining an IR spectrum using an ATR-FTIR spectrometer.

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References

- 1. orgchemboulder.com [orgchemboulder.com]
- 2. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]

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